molecular formula C17H15NS4 B14587440 4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate CAS No. 61522-86-9

4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate

Cat. No.: B14587440
CAS No.: 61522-86-9
M. Wt: 361.6 g/mol
InChI Key: PRZKJIYZCQPLRN-UHFFFAOYSA-N
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Description

4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate is an organic compound known for its unique structure and potential applications in various fields. This compound features a dithiol ring and a carbamodithioate group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate typically involves the reaction of phenyl isothiocyanate with a dithiol compound under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or dithiols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the dithiol ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, dithiols

    Substitution: Substituted phenyl or dithiol derivatives

Scientific Research Applications

4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-dithiolane
  • 4-Phenyl-1,3-dithiol-2-one
  • 2-Phenyl-1,3-dithiane

Uniqueness

4-Phenyl-2H-1,3-dithiol-2-yl methyl(phenyl)carbamodithioate stands out due to its unique combination of a dithiol ring and a carbamodithioate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61522-86-9

Molecular Formula

C17H15NS4

Molecular Weight

361.6 g/mol

IUPAC Name

(4-phenyl-1,3-dithiol-2-yl) N-methyl-N-phenylcarbamodithioate

InChI

InChI=1S/C17H15NS4/c1-18(14-10-6-3-7-11-14)16(19)22-17-20-12-15(21-17)13-8-4-2-5-9-13/h2-12,17H,1H3

InChI Key

PRZKJIYZCQPLRN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)SC2SC=C(S2)C3=CC=CC=C3

Origin of Product

United States

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